Cas no 1864059-14-2 (1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride)

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride is a versatile organic compound with potential applications in pharmaceutical research. It exhibits excellent solubility and stability, making it suitable for various synthetic reactions. The compound's unique structure and functionality offer a promising platform for developing novel bioactive molecules.
1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride structure
1864059-14-2 structure
商品名:1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
CAS番号:1864059-14-2
MF:C12H17ClFNO
メガワット:245.72088599205
CID:5719728
PubChem ID:86263108

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1864059-14-2
    • EN300-240914
    • (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
    • (2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
    • F2167-2164
    • KS-9730
    • (2-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride
    • AKOS026747783
    • 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
    • インチ: 1S/C12H16FNO.ClH/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9;/h1-4,9,12H,5-8,14H2;1H
    • InChIKey: ATXYKRWYWXCBNP-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1C=CC=CC=1C(C1CCOCC1)N

計算された属性

  • せいみつぶんしりょう: 245.0982700g/mol
  • どういたいしつりょう: 245.0982700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-240914-0.25g
(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864059-14-2 95%
0.25g
$748.0 2024-06-19
Enamine
EN300-240914-5.0g
(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864059-14-2 95%
5.0g
$2360.0 2024-06-19
Enamine
EN300-240914-10.0g
(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864059-14-2 95%
10.0g
$3500.0 2024-06-19
TRC
F202301-500mg
(2-fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine hydrochloride
1864059-14-2
500mg
$ 570.00 2022-06-05
Life Chemicals
F2167-2164-0.25g
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
1864059-14-2 95%+
0.25g
$505.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11119-1-250MG
1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
1864059-14-2 95%
250MG
¥ 1,412.00 2023-04-14
Key Organics Ltd
KS-9730-250MG
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
1864059-14-2 >95%
0.25 g
£376.00 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11119-1-10G
1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride
1864059-14-2 95%
10g
¥ 17,589.00 2023-04-14
Enamine
EN300-240914-0.05g
(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864059-14-2 95%
0.05g
$683.0 2024-06-19
Enamine
EN300-240914-1.0g
(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
1864059-14-2 95%
1.0g
$813.0 2024-06-19

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 関連文献

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochlorideに関する追加情報

Introduction to 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride (CAS No. 1864059-14-2)

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1864059-14-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a fluorophenyl group and an oxan-4-yl moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of a fluorine atom in the aromatic ring enhances its metabolic stability and binding affinity, making it a valuable scaffold for drug design. The compound’s amine functionality and hydrochloride salt form contribute to its solubility and pharmacokinetic properties, which are critical factors in drug development.

The synthesis of 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride involves multi-step organic transformations, including nucleophilic substitution, condensation reactions, and salt formation. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing pharmaceutical intermediates with minimal impurities, ensuring compliance with regulatory standards.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds due to their enhanced bioavailability and therapeutic efficacy. The fluorophenyl group in 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride is particularly noteworthy, as fluorine atoms can modulate the electronic properties of the molecule, influencing its interactions with biological targets. This has led to its investigation as a potential candidate in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preclinical studies have suggested that molecules with similar structural motifs may interact with neurotransmitter receptors, offering a promising avenue for developing treatments for conditions such as depression, anxiety, and cognitive impairment. The oxan-4-yl group, derived from tetrahydropyran, contributes to the lipophilicity of the molecule, which is often a desirable trait for central nervous system (CNS) drugs.

The hydrochloride salt form of 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride enhances its pharmacokinetic profile by improving solubility in aqueous solutions. This property is particularly important for oral and intravenous formulations, where rapid absorption and distribution are critical. Additionally, the salt form increases the stability of the compound during storage and transportation, ensuring consistent quality throughout the supply chain.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic pathways of 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride with high accuracy. Molecular docking studies have identified potential interactions with enzymes and receptors involved in disease pathways, providing insights into its mechanism of action. These computational approaches complement experimental research by allowing rapid screening of virtual libraries, thereby accelerating the drug discovery process.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine increases metabolic stability by preventing oxidative degradation, while also enhancing binding interactions due to its ability to form strong hydrogen bonds. These attributes make 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride a compelling candidate for further investigation.

Current research is focused on optimizing synthetic routes to produce this compound on an industrial scale while maintaining high purity standards. Green chemistry principles are being integrated into these processes to minimize environmental impact. For instance, solvent-free reactions and catalytic methods are being explored to reduce waste generation and energy consumption.

The potential therapeutic applications of 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride extend beyond neurological disorders. Preliminary data suggest that it may also exhibit anti-inflammatory and anticancer properties. The ability of fluorinated aromatic compounds to modulate signaling pathways associated with these diseases makes them attractive candidates for further development.

In conclusion,1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride (CAS No. 1864059-14-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical results, position it as a valuable candidate for future drug development. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a crucial role in addressing unmet medical needs.

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